(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound “(2Z)-2-[(3-CHLOROPHENYL)IMINO]-N-(4-METHOXYPHENYL)-4-OXO-3-(PROP-2-EN-1-YL)-13-THIAZINANE-6-CARBOXAMIDE” is a synthetic organic molecule that belongs to the class of thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazine derivatives typically involves the condensation of appropriate amines with thioamides or thioesters under controlled conditions. The specific synthetic route for this compound would likely involve:
Condensation Reaction: Reacting 3-chlorophenylamine with a suitable thioamide or thioester.
Cyclization: Formation of the thiazine ring through intramolecular cyclization.
Functional Group Modification: Introduction of the prop-2-en-1-yl group and the carboxamide functionality.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yl groups.
Reduction: Reduction reactions could target the imino and carbonyl groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Thiazine derivatives can act as catalysts in various organic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits activity against a range of microbial pathogens.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of various drugs.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, thiazine derivatives may interact with:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to cellular receptors to elicit a biological response.
Pathways: Affecting signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidines: Differ in the saturation of the thiazine ring.
Thiazoles: Contain a five-membered ring with sulfur and nitrogen.
Benzothiazines: Incorporate a benzene ring fused to the thiazine ring.
Uniqueness
The unique structural features of “(2Z)-2-[(3-CHLOROPHENYL)IMINO]-N-(4-METHOXYPHENYL)-4-OXO-3-(PROP-2-EN-1-YL)-13-THIAZINANE-6-CARBOXAMIDE” include the specific substitution pattern on the thiazine ring and the presence of both imino and carboxamide functionalities, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H20ClN3O3S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)imino-N-(4-methoxyphenyl)-4-oxo-3-prop-2-enyl-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3S/c1-3-11-25-19(26)13-18(20(27)23-15-7-9-17(28-2)10-8-15)29-21(25)24-16-6-4-5-14(22)12-16/h3-10,12,18H,1,11,13H2,2H3,(H,23,27) |
InChI Key |
GFWGPOKMUZBRMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=CC=C3)Cl)S2)CC=C |
Origin of Product |
United States |
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